molecular formula C18H19N3O3S2 B12209808 N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide

N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide

Cat. No.: B12209808
M. Wt: 389.5 g/mol
InChI Key: WAPLCXQFIKGJKB-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a butylsulfonyl group, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The butylsulfonyl group is then introduced via sulfonation reactions, and the naphthalene moiety is attached through acylation or alkylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microreactor technology can be employed to achieve precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the functions of specific enzymes or pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specialized properties.

Mechanism of Action

The mechanism by which N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved can vary, but they often include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives with different substituents, such as:

Uniqueness

What sets N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(naphthalen-1-yl)acetamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H19N3O3S2/c1-2-3-11-26(23,24)18-21-20-17(25-18)19-16(22)12-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,2-3,11-12H2,1H3,(H,19,20,22)

InChI Key

WAPLCXQFIKGJKB-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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